2-Pyrrolidinemethanol hydrochloride
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Overview
Description
2-Pyrrolidinemethanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group at the second position and a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyrrolidinemethanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyrrolidin-2-one using a reducing agent such as sodium borohydride, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidin-2-ylmethanol hydrochloride typically involves the catalytic hydrogenation of pyrrolidin-2-one in the presence of a suitable catalyst, followed by acidification with hydrochloric acid. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form pyrrolidin-2-carboxylic acid.
Reduction: The compound can be reduced to form pyrrolidin-2-ylmethane.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Pyrrolidin-2-carboxylic acid.
Reduction: Pyrrolidin-2-ylmethane.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Pyrrolidinemethanol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: this compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of pyrrolidin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidin-2-one: A lactam derivative with similar structural features but lacking the hydroxymethyl group.
Pyrrolidin-2,5-dione: Another lactam derivative with additional functional groups.
Prolinol: A hydroxylated pyrrolidine derivative with different biological activities.
Uniqueness: 2-Pyrrolidinemethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
pyrrolidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H |
InChI Key |
FWXXCGIUQGFYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CO.Cl |
Origin of Product |
United States |
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